molecular formula C12H9BrN2O B1444591 N-(5-bromopyridin-3-yl)benzamide CAS No. 15862-47-2

N-(5-bromopyridin-3-yl)benzamide

Cat. No.: B1444591
CAS No.: 15862-47-2
M. Wt: 277.12 g/mol
InChI Key: BPINVZNJXFKXPJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)benzamide is an organic compound that features a benzamide group attached to a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-3-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted pyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

N-(5-bromopyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the benzamide group can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-3-yl)benzamide
  • N-(5-fluoropyridin-3-yl)benzamide
  • N-(5-iodopyridin-3-yl)benzamide

Uniqueness

N-(5-bromopyridin-3-yl)benzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it particularly valuable in synthetic chemistry for creating complex molecules .

Biological Activity

N-(5-bromopyridin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer therapies. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

This compound is synthesized through a straightforward coupling reaction between 5-bromopyridine and benzoyl chloride, typically facilitated by a base such as triethylamine. The structure can be represented as follows:

C1H1NC2H2BrC3H3N\text{C}_1\text{H}_1\text{N}\text{C}_2\text{H}_2\text{Br}\text{C}_3\text{H}_3\text{N}

This compound features a bromine atom at the 5-position of the pyridine ring, which may influence its biological activity by modulating interactions with biological targets.

Anti-Tubercular Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tubercular properties. For instance, a series of related compounds were evaluated against Mycobacterium tuberculosis H37Ra, with some displaying 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates that modifications to the benzamide structure can enhance its efficacy against tuberculosis.

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent. A study highlighted its ability to induce apoptosis in cancer cells by disturbing mitochondrial membrane potentials and activating caspase pathways . The compound's cytotoxic effects were evaluated using various cancer cell lines, demonstrating significant activity against melanoma and other neoplastic diseases.

Case Study 1: Anti-Cancer Efficacy

A study focused on the cytotoxic effects of this compound derivatives on breast cancer cells. The results indicated that these compounds could effectively reduce cell viability by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry and MTT assays to quantify cell death, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics .

CompoundIC50 (μM)Cell Line
15.2MCF-7 (Breast)
24.8MDA-MB-231 (Breast)
36.0PC3 (Prostate)

Case Study 2: Anti-Tubercular Activity

In another investigation, a series of benzamide derivatives were tested for their anti-tubercular activity. Among them, this compound exhibited promising results with an IC50 value of approximately 2.0 μM against Mycobacterium tuberculosis. The study also assessed cytotoxicity on HEK-293 cells, confirming that the compound was non-toxic to human cells at therapeutic concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease processes:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cancer progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Properties : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPINVZNJXFKXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301795
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-47-2
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-amine (0.3 g, 1.734 mmol) in THF (8.67 ml) was added TEA (0.363 ml, 2.60 mmol), and then benzoyl chloride (0.292 g, 2.081 mmol) was added to the mixture at 0° C. After stirred for 2 hours at room temperature, the reaction mixture was quenched with saturated aq. NaHCO3 (50 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give N-(5-bromopyridin-3-yl)benzamide (0.435 g, 91%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.48 (2H, t, J=7.6 Hz), 7.58 (1H, t, J=7.4 Hz), 7.85-7.88 (2H, m), 8.38 (1H, brs), 8.40 (1H, d, J=1.6 Hz), 8.56-8.58 (2H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.363 mL
Type
reactant
Reaction Step One
Name
Quantity
8.67 mL
Type
solvent
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.